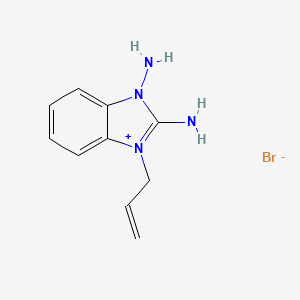![molecular formula C20H15N3O B5396873 3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5396873.png)
3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(biphenyl-4-ylmethyl)-1,2,4-oxadiazol-3-yl]pyridine, commonly known as BPO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPO is a heterocyclic compound that consists of a pyridine ring and an oxadiazole ring, which are both fused to a biphenyl group. The unique structure of BPO makes it a versatile compound with various biological and chemical properties.
Wirkmechanismus
The exact mechanism of action of BPO is not yet fully understood. However, studies have suggested that BPO may exert its biological effects through various mechanisms, including inhibition of protein kinase activity, induction of apoptosis, and inhibition of DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that BPO exhibits various biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest, and modulation of various signaling pathways. BPO has also been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
BPO has several advantages for use in laboratory experiments, including its high purity, stability, and ease of synthesis. However, BPO also has some limitations, including its low solubility in water, which may limit its use in aqueous solutions.
Zukünftige Richtungen
There are several future directions for research on BPO. One potential direction is the development of new synthetic methods for the preparation of BPO and its derivatives. Another potential direction is the investigation of the biological activity of BPO in various disease models, including cancer, infectious diseases, and inflammatory diseases. Additionally, the development of new drug delivery systems for BPO may improve its efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of BPO can be achieved through various methods, including the reaction of 4-bromobiphenyl with 2-aminopyridine in the presence of copper powder and DMF (dimethylformamide). The reaction proceeds through a copper-catalyzed C-N cross-coupling reaction, followed by cyclization to form the oxadiazole ring. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
BPO has been extensively studied for its potential applications in various fields, including material science, organic chemistry, and medicinal chemistry. In material science, BPO has been used as a building block for the synthesis of various organic materials, such as conjugated polymers and dendrimers. In organic chemistry, BPO has been used as a versatile reagent for the synthesis of various heterocyclic compounds. In medicinal chemistry, BPO has been investigated for its potential as an anticancer agent, antimicrobial agent, and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
5-[(4-phenylphenyl)methyl]-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c1-2-5-16(6-3-1)17-10-8-15(9-11-17)13-19-22-20(23-24-19)18-7-4-12-21-14-18/h1-12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBULJJWRPUAXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC3=NC(=NO3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5396791.png)
![N-[2-(4-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5396797.png)
![1-(2-{2-[5-(hydroxymethyl)-2-furyl]-1H-imidazol-1-yl}ethyl)imidazolidin-2-one](/img/structure/B5396810.png)
![2-methyl-4-(3-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5396817.png)
![6-(methoxymethyl)-1-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5396818.png)
![4-benzyl-3-ethyl-1-[(3-isopropylisoxazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5396822.png)
![2-{2-[4-(dimethylamino)phenyl]vinyl}-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5396831.png)
![4-[2-(4-chlorophenoxy)butanoyl]morpholine](/img/structure/B5396839.png)
![1-[(2-methoxyphenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5396844.png)
![3-[6-(1-pyrrolidinylcarbonyl)-2-pyrazinyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5396850.png)

![(1S*,6R*)-9-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5396855.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-hydroxy-2,2-dimethylpropyl)amino]methyl}piperidin-2-one](/img/structure/B5396883.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)